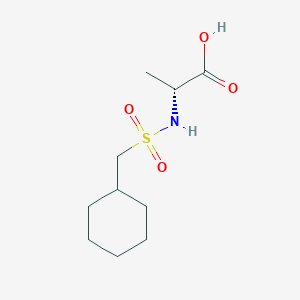

(2R)-2-cyclohexylmethanesulfonamidopropanoic acid

Description

Properties

IUPAC Name |

(2R)-2-(cyclohexylmethylsulfonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-8(10(12)13)11-16(14,15)7-9-5-3-2-4-6-9/h8-9,11H,2-7H2,1H3,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBRBUDYHVVPNH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NS(=O)(=O)CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Catalysis and Hydrogenolysis

- Starting from cyclohexane derivatives, optically active 2-substituted cyclohexanol intermediates can be synthesized via dihydroxylation of arylcyclohexanes using chiral osmium catalysts, yielding optically active diols enriched in specific enantiomers.

- Subsequent hydrogenolysis using catalysts such as palladium on carbon or Raney nickel under hydrogen pressure (0-15 atm) in solvents like ethanol at temperatures ranging from 20°C to 150°C converts diols to optically active 2-substituted cyclohexanols with high enantiomeric excess (>95% ee).

- Reaction times vary from 2 to 24 hours depending on catalyst and conditions. For example, a 24-hour hydrogenolysis of (1S,2S)-1-phenyl-1,2-cyclohexanediol with Raney nickel at 50°C gave the (1R,2S) enantiomer in 60% yield with ee >95%.

Alkylation and Methylation Reactions

- Methylation of cyclohexane compounds under basic conditions (e.g., potassium carbonate) using methyl iodide as methylating agent in solvents such as dimethylformamide at 20°C for 8-24 hours is a common method to introduce methyl groups on nitrogen atoms or other nucleophilic sites.

- The molar ratios of base to substrate and methylating agent to substrate are typically in the range of 2:1 to 3:1 and 2:1 to 2.5:1, respectively.

- Reaction progress is monitored by TLC, HPLC, or GC, with work-up involving filtration, aqueous quenching, centrifugation, and extraction.

Introduction of the Methanesulfonamide Group

- Methanesulfonamide groups are commonly introduced via sulfonylation reactions using methanesulfonyl chloride (mesyl chloride) as the sulfonylating agent.

- The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures (0-25°C) to control reaction rate and selectivity.

- An acid scavenger such as triethylamine or an inorganic base (e.g., potassium carbonate) is used to neutralize the HCl generated during the reaction.

- The sulfonylation step is often performed on the amine or amino-substituted intermediate, which may be the 2-cyclohexylpropanoic acid derivative bearing a free amino group at the 2-position.

Purification and Characterization

- After synthesis, the crude product is purified by standard techniques such as column chromatography using silica gel and appropriate eluents (e.g., ethyl acetate/hexanes mixtures).

- Optical purity is verified by chiral HPLC or polarimetry.

- Yields are typically in the range of 50-70% for the final isolated product, depending on the efficiency of each step.

Summary Table of Preparation Parameters

| Step | Reagents / Conditions | Temperature (°C) | Time (hours) | Catalyst / Base | Solvent | Notes |

|---|---|---|---|---|---|---|

| Dihydroxylation (chiral) | Chiral osmium catalyst + oxidant | Ambient | Variable | Chiral osmium complex | Suitable organic solvent | Enantiomeric enrichment |

| Hydrogenolysis | Pd/C or Raney Ni + H2 (0-15 atm) | 20 – 150 | 2 – 24 | Pd/C or Raney Ni | Ethanol | Controls cis/trans isomers |

| Methylation | Methyl iodide + K2CO3 | 20 | 8 – 24 | Potassium carbonate | Dimethylformamide | Molar ratios base:substrate 2-3:1 |

| Sulfonylation (methanesulfonamide) | Methanesulfonyl chloride + base (Et3N or K2CO3) | 0 – 25 | 1 – 4 | Base (acid scavenger) | DCM or THF | Controls sulfonamide formation |

| Purification | Column chromatography | Ambient | Variable | — | Ethyl acetate/hexanes | Optical purity checked by chiral HPLC |

Research Findings and Optimization Notes

- The stereochemistry at the 2-position is critical; use of chiral catalysts and control of hydrogenolysis conditions (catalyst type, pressure, temperature) strongly influences the enantiomeric purity and yield.

- The choice of base and solvent in methylation and sulfonylation steps affects reaction rate and selectivity; potassium carbonate and dimethylformamide are preferred for methylation, while triethylamine and dichloromethane are preferred for sulfonylation.

- Reaction monitoring by TLC and chiral chromatography ensures completion and enantiomeric excess.

- Post-reaction work-up involving aqueous quenching, filtration, and extraction is essential to remove inorganic salts and by-products, enhancing product purity.

The preparation of this compound involves a multi-step synthesis centered on stereoselective formation of the 2-cyclohexylpropanoic acid backbone, followed by introduction of the methanesulfonamide group. Key methods include chiral dihydroxylation, catalytic hydrogenolysis, methylation under basic conditions, and sulfonylation with methanesulfonyl chloride. Reaction parameters such as temperature, catalyst choice, molar ratios, and solvent critically affect yield and enantiomeric purity. Purification by chromatography and analytical verification by chiral HPLC are standard to ensure the desired (2R)-configuration and chemical purity.

This synthesis approach is supported by diverse patent literature and research findings, providing a robust and authoritative framework for preparing this compound with high stereochemical fidelity and chemical purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-cyclohexylmethanesulfonamidopropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-cyclohexylmethanesulfonamidopropanoic acid has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-cyclohexylmethanesulfonamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) (R)-2-Aminobutyric Acid (CAS: 1257214-06-4)

- Molecular Formula: C₄H₉NO₂ .

- Key Differences: Lacks the sulfonamide and cyclohexylmethyl groups. It is a simple amino acid with a shorter carbon chain.

- Applications : Used in peptide synthesis and metabolic studies.

(b) (R)-2-Amino-2-phenylacetic Acid

- Molecular Formula: C₈H₉NO₂ (inferred from ).

- Key Differences : Contains a phenyl group instead of cyclohexylmethyl and lacks the sulfonamide moiety.

- Applications : Intermediate in β-lactam antibiotic synthesis (e.g., penicillins) .

(c) 2-(2-Methoxyphenyl)-2-methylpropanoic Acid (CAS: 468064-83-7)

Physicochemical Properties

| Compound | Molecular Weight | Solubility (Predicted) | LogP (Predicted) | Key Functional Groups |

|---|---|---|---|---|

| (2R)-2-Cyclohexylmethanesulfonamidopropanoic acid | 249.33 g/mol | Low (hydrophobic cyclohexyl) | ~2.5 | Sulfonamide, carboxylic acid |

| (R)-2-Amino-2-phenylacetic acid | 165.18 g/mol | Moderate | ~1.2 | Amino, carboxylic acid |

| 2-(2-Methoxyphenyl)-2-methylpropanoic acid | 194.23 g/mol | Low | ~2.8 | Methoxy, carboxylic acid |

Research Findings and Gaps

- Reactivity: Sulfonamide groups are less nucleophilic than amines, reducing unintended side reactions in biological systems compared to (R)-2-amino-2-phenylacetic acid derivatives .

- Unanswered Questions: No direct bioactivity data for the target compound is provided in the evidence.

Biological Activity

(2R)-2-cyclohexylmethanesulfonamidopropanoic acid is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a cyclohexyl group attached to a propanoic acid backbone with a sulfonamide functional group. This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound may interact with various biological targets, particularly G protein-coupled receptors (GPCRs) and enzymes. Its activity has been characterized through various assays that evaluate its effects on cellular signaling pathways.

GPCR Interaction

The compound has shown agonistic activity towards certain GPCRs, which are critical in mediating cellular responses to hormones and neurotransmitters. For instance, it exhibits significant interaction with the α2A-adrenergic receptor and cannabinoid receptors, which are involved in regulating mood, pain perception, and inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound stimulates neurite outgrowth in neuronal cells at concentrations that do not induce toxicity. The maximal response observed was linked to its interaction with specific GPCRs, as summarized in the following table:

| Target Protein | Mode of Action | Max Response (%) | RC50 (μM) |

|---|---|---|---|

| α2A-adrenergic receptor | Agonist | 24.5 | 0.00066 |

| Cannabinoid receptor 1 | Agonist | 50.1 | Not reported |

| Cannabinoid receptor 2 | Agonist | 49.6 | Not reported |

| Histamine H2 receptor | Antagonist | -26.9 | Not reported |

| Cyclooxygenase-1 | Inhibitor | -25 | Not reported |

These interactions suggest that the compound may influence physiological processes such as blood pressure regulation, pain modulation, and inflammatory responses.

Animal Studies

In vivo studies conducted on C57BL/6 male mice indicated that administration of this compound at doses of 250 mg/kg did not adversely affect liver or kidney function, suggesting a favorable safety profile. However, there was a notable increase in bilirubin levels, warranting further investigation into its metabolic effects.

Case Studies

Several case studies have explored the therapeutic potential of this compound in various conditions:

- Neuropathic Pain : A study assessed the efficacy of the compound in models of neuropathic pain, noting significant analgesic effects mediated through cannabinoid receptor activation.

- Neurodegenerative Disorders : Research indicated that the compound's ability to promote neurite outgrowth could have implications for neuroprotection in diseases like Alzheimer's.

- Inflammatory Conditions : The inhibition of cyclooxygenase-1 suggests potential applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimized for producing (2R)-2-cyclohexylmethanesulfonamidopropanoic acid with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis typically involves chiral auxiliaries or catalytic asymmetric methods. For example, the cyclohexylmethyl group can be introduced via nucleophilic substitution using a chiral sulfonamide intermediate. Deprotection of the carboxylic acid moiety requires careful optimization (e.g., acidic or basic conditions) to avoid racemization, as seen in analogous peptide synthesis workflows where C-terminal deprotection is more feasible than N-terminal modifications . Reaction progress should be monitored via chiral HPLC or polarimetry to confirm stereochemical integrity.

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify the cyclohexyl, sulfonamide, and propanoic acid moieties. Key signals include the cyclohexyl methylene protons (δ 1.0–2.0 ppm) and sulfonamide NH (δ ~7.5 ppm).

- HPLC-MS : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) resolves impurities. MS confirms the molecular ion ([M+H] calculated for : 288.12).

- Elemental Analysis : Validates stoichiometry (e.g., %C, %H, %N).

- Impurity profiling can reference pharmacopeial standards for sulfonamide derivatives, such as those listed in impurity tables for structurally related propanoic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between enantiomers of this compound?

- Methodological Answer :

- Enantiomeric Separation : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to isolate (2R) and (2S) forms. Validate purity via circular dichroism (CD) spectroscopy.

- Biological Assays : Conduct dose-response studies in parallel for both enantiomers. For example, enzyme inhibition assays (e.g., IC determination) should use purified proteins to minimize off-target effects. Statistical analysis (e.g., ANOVA) identifies significant differences in activity.

- Molecular Dynamics Simulations : Model interactions between the sulfonamide group and target binding pockets to explain stereospecific effects.

Q. What experimental designs are recommended to study the compound’s stability under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via UV-Vis spectroscopy (λ~260 nm for sulfonamides) or LC-MS.

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Metabolic Stability : Use liver microsome assays (human/rat) with NADPH cofactors. Quantify remaining parent compound using LC-MS/MS.

Q. How can researchers address discrepancies in solubility data reported across studies?

- Methodological Answer :

- Standardized Solubility Protocols : Use the shake-flask method with equilibration for 24–72 hours. Measure solubility in solvents (e.g., DMSO, PBS) via gravimetry or UV absorbance.

- Temperature Control : Ensure consistent temperature (e.g., 25°C ± 0.1°C) using a water bath.

- Data Normalization : Account for batch-to-batch variability in crystallinity by characterizing polymorphs via X-ray diffraction (XRPD).

Key Research Challenges

- Stereochemical Integrity : Racemization during synthesis or storage necessitates stringent control of reaction conditions and storage at −20°C under inert atmosphere.

- Biological Target Identification : Use affinity chromatography or photoaffinity labeling to identify protein targets in complex matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.